molecular formula C11H8N2O5 B13150139 (E)-2-(2-Furyl)-3-(5-nitro-2-furyl)acrylamide CAS No. 18819-45-9

(E)-2-(2-Furyl)-3-(5-nitro-2-furyl)acrylamide

Cat. No.: B13150139
CAS No.: 18819-45-9
M. Wt: 248.19 g/mol
InChI Key: LYAHJFZLDZDIOH-SOFGYWHQSA-N
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Description

(E)-2-(2-Furyl)-3-(5-nitro-2-furyl)acrylamide is an organic compound that features a conjugated system with furan and nitrofuran moieties

Preparation Methods

The synthesis of (E)-2-(2-Furyl)-3-(5-nitro-2-furyl)acrylamide typically involves the condensation of 2-furyl and 5-nitro-2-furyl derivatives under specific reaction conditions. One common method involves the use of a base such as sodium hydroxide or potassium carbonate to facilitate the reaction. The reaction is usually carried out in a solvent like ethanol or methanol at elevated temperatures to ensure complete conversion.

Chemical Reactions Analysis

(E)-2-(2-Furyl)-3-(5-nitro-2-furyl)acrylamide can undergo various chemical reactions, including:

    Oxidation: The nitrofuran moiety can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The furan ring can undergo electrophilic substitution reactions, where substituents like halogens can be introduced.

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and halogenating agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

(E)-2-(2-Furyl)-3-(5-nitro-2-furyl)acrylamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound has been studied for its potential antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.

    Industry: It is used in the development of advanced materials with specific electronic properties.

Mechanism of Action

The mechanism of action of (E)-2-(2-Furyl)-3-(5-nitro-2-furyl)acrylamide involves its interaction with biological molecules. The nitrofuran moiety can undergo redox reactions, generating reactive oxygen species that can damage cellular components. This property is being explored for its potential use in antimicrobial therapies.

Comparison with Similar Compounds

(E)-2-(2-Furyl)-3-(5-nitro-2-furyl)acrylamide can be compared with other nitrofuran derivatives such as nitrofurantoin and furazolidone. These compounds share similar structural features but differ in their specific applications and biological activities. The unique combination of furan and nitrofuran moieties in this compound makes it distinct and potentially more versatile in its applications.

Properties

CAS No.

18819-45-9

Molecular Formula

C11H8N2O5

Molecular Weight

248.19 g/mol

IUPAC Name

(E)-2-(furan-2-yl)-3-(5-nitrofuran-2-yl)prop-2-enamide

InChI

InChI=1S/C11H8N2O5/c12-11(14)8(9-2-1-5-17-9)6-7-3-4-10(18-7)13(15)16/h1-6H,(H2,12,14)/b8-6+

InChI Key

LYAHJFZLDZDIOH-SOFGYWHQSA-N

Isomeric SMILES

C1=COC(=C1)/C(=C\C2=CC=C(O2)[N+](=O)[O-])/C(=O)N

Canonical SMILES

C1=COC(=C1)C(=CC2=CC=C(O2)[N+](=O)[O-])C(=O)N

Color/Form

Reddish-orange needles

melting_point

151-152 °C

physical_description

Af-2 appears as bright orange crystals. (NTP, 1992)
Reddish-orange solid;  [HSDB] Bright orange solid;  [CAMEO]

solubility

less than 0.1 mg/mL at 70 °F (NTP, 1992)
Slightly soluble in water;  soluble in dimethyl formamide, ethanol and methanol

vapor_pressure

0.00000007 [mmHg]

Origin of Product

United States

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